
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups: an amino group (NH2), a carboxylic acid group (COOH), a tert-butoxycarbonyl group (BOC), and a nitrophenyl group (NO2). The tert-butoxycarbonyl group is a common protecting group in organic synthesis, particularly for amines . The nitrophenyl group is a common functional group in organic chemistry and is often used in the synthesis of dyes and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the functional groups mentioned above. The stereochemistry at the chiral center would be determined by the (S)-configuration .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For example, the BOC group could be removed under acidic conditions, and the carboxylic acid could react with bases or be reduced to an alcohol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and the nitro group would likely make the compound soluble in polar solvents .Applications De Recherche Scientifique
1. Peptide Synthesis and Protections The 3-nitro-2-pyridinesulfenyl (Npys) group, related to (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid, is notable for its role in peptide synthesis. It serves as a protective group for amino and hydroxyl groups, facilitating the formation of peptide bonds. This group is introduced easily, removed under specific conditions, and compatible with other protective groups like tert-butyloxycarbonyl (Boc), offering versatility in peptide synthesis (Matsueda & Walter, 2009).
2. Magnetic Properties of Organic Nitroxides Organic nitroxides, which include compounds with tert-butyl groups, exhibit unique magnetic properties. For instance, β-4-(N-Tert-butyl-N-aminoxyl)-1,1‘-biphenyl-3‘,5‘-dicarboxylic acid forms hydrogen-bonded chains with antiferromagnetic behavior. These properties are significant in the study of magnetic materials and molecular magnetism (Field & Lahti, 2003).
3. Copolymer Synthesis and Composition Tert-butyl groups are used in copolymerization processes. For example, styrene/acrylic acid copolymers were synthesized using free nitroxide mediator with tert-butyl groups. The presence of these groups influenced the kinetics and composition of the copolymers, demonstrating their importance in polymer science (Lessard, Schmidt, & Maríc, 2007).
4. Synthesis of Novel Compounds Compounds with tert-butyloxycarbonyl groups are synthesized for various purposes, including the development of new drugs or research tools. For instance, tert-butyloxycarbonyl amino acid 4-nitroanilides were synthesized for research in biochemistry and medicinal chemistry (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
5. Catalysis and Amine Protection The use of heteropoly acid H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines is another application. This process is crucial for protecting amines in chemical synthesis, demonstrating the wide-ranging utility of tert-butyl groups in organic chemistry and catalysis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
6. Development of Chelating Agents Tert-butyloxycarbonyl groups are involved in the synthesis of bifunctional tetraaza macrocycles, which are important in creating chelating agents. These agents have applications in fields like radiopharmacy, demonstrating the versatility of tert-butyl groups in synthesizing complex molecules (McMurry, Brechbiel, Kumar, & Gansow, 1992).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVLDNCAYKCLCI-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
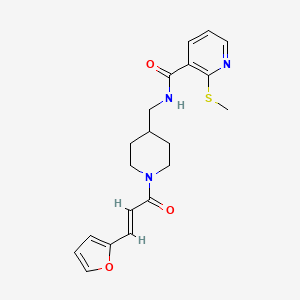
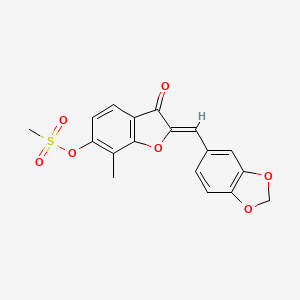
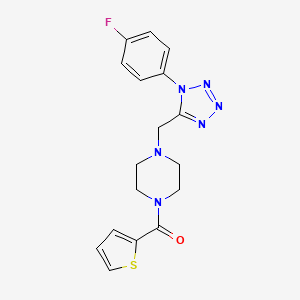

![Phenyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxylate](/img/structure/B2873575.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2873579.png)
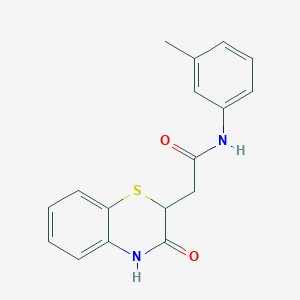
![Methyl 3-{[(2-amino-4-methyl-5-pyrimidinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2873581.png)
![3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride](/img/structure/B2873583.png)
![3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B2873585.png)
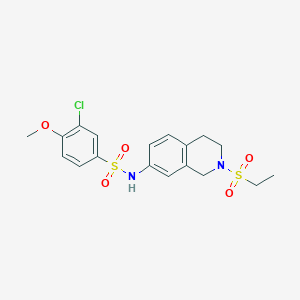
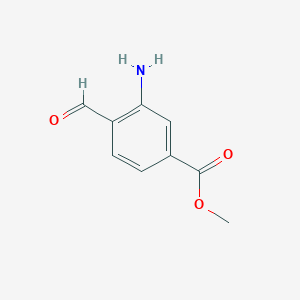

![2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B2873593.png)
